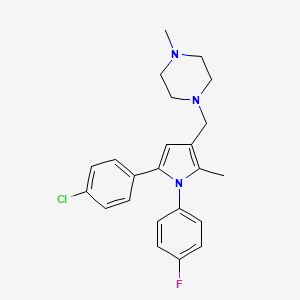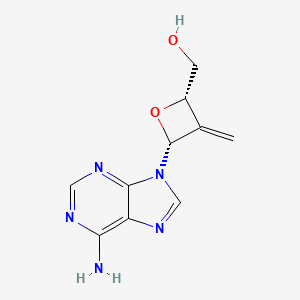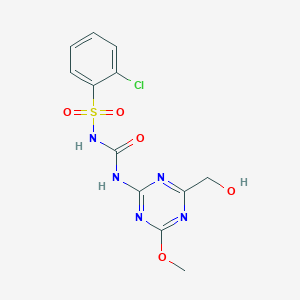
1-(2-Chlorophenyl)sulfonyl-3-(4-(hydroxymethyl)-6-methoxy-1,3,5-triazin-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)sulfonyl-3-(4-(hydroxymethyl)-6-methoxy-1,3,5-triazin-2-yl)urea is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonylurea group, which is significant in various chemical reactions and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)sulfonyl-3-(4-(hydroxymethyl)-6-methoxy-1,3,5-triazin-2-yl)urea typically involves multiple steps:
Starting Materials: The synthesis begins with 2-chlorobenzenesulfonyl chloride and 4-(hydroxymethyl)-6-methoxy-1,3,5-triazine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Intermediate Formation: The intermediate product is then reacted with urea under controlled conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chlorophenyl)sulfonyl-3-(4-(hydroxymethyl)-6-methoxy-1,3,5-triazin-2-yl)urea undergoes several types of chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Amines, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)sulfonyl-3-(4-(hydroxymethyl)-6-methoxy-1,3,5-triazin-2-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonylurea receptors.
Medicine: Investigated for its potential therapeutic effects, including antidiabetic properties due to its structural similarity to other sulfonylurea drugs.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorophenyl)sulfonyl-3-(4-(hydroxymethyl)-6-methoxy-1,3,5-triazin-2-yl)urea involves its interaction with specific molecular targets:
Molecular Targets: Sulfonylurea receptors, which are part of the ATP-sensitive potassium channels in cells.
Pathways Involved: The compound binds to these receptors, leading to the closure of potassium channels, which in turn affects cellular activities such as insulin secretion in pancreatic beta cells.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Chlorophenyl)sulfonyl-3-(4-methyl-6-methoxy-1,3,5-triazin-2-yl)urea: Similar structure but with a methyl group instead of a hydroxymethyl group.
1-(2-Chlorophenyl)sulfonyl-3-(4-(hydroxymethyl)-6-ethoxy-1,3,5-triazin-2-yl)urea: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
1-(2-Chlorophenyl)sulfonyl-3-(4-(hydroxymethyl)-6-methoxy-1,3,5-triazin-2-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxymethyl group provides additional sites for chemical modification, enhancing its versatility in synthetic applications.
This compound’s unique properties make it a valuable tool in various fields of scientific research and industrial applications.
Propiedades
Número CAS |
87644-23-3 |
|---|---|
Fórmula molecular |
C12H12ClN5O5S |
Peso molecular |
373.77 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)sulfonyl-3-[4-(hydroxymethyl)-6-methoxy-1,3,5-triazin-2-yl]urea |
InChI |
InChI=1S/C12H12ClN5O5S/c1-23-12-15-9(6-19)14-10(17-12)16-11(20)18-24(21,22)8-5-3-2-4-7(8)13/h2-5,19H,6H2,1H3,(H2,14,15,16,17,18,20) |
Clave InChI |
KRBPNBYMMYIDES-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



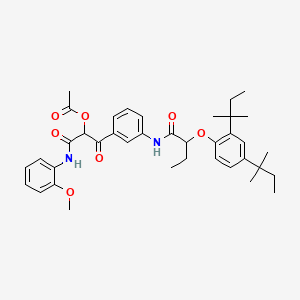

![cyclopentane;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane;iron](/img/structure/B12792728.png)
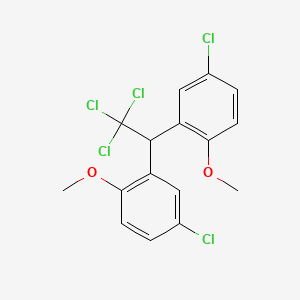
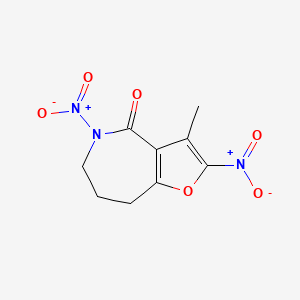
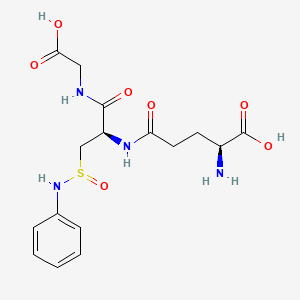

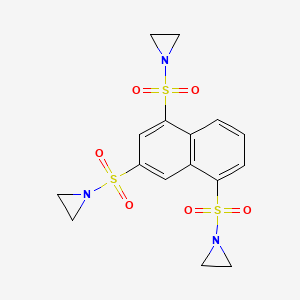
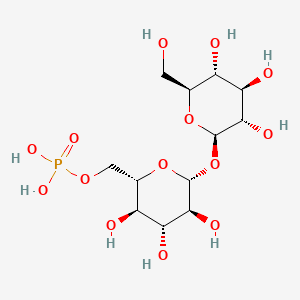
![Tetramethyl 9,10-dihydroazepino[2,1-b][1,3]benzothiazole-7,8,9,10-tetracarboxylate](/img/structure/B12792758.png)
